3-(5-Chloro-2,4-dimethoxyphenyl)-1-[2-(4-propylpiperazin-1-YL)ethyl]urea
Overview
Description
3-(5-Chloro-2,4-dimethoxyphenyl)-1-[2-(4-propylpiperazin-1-YL)ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2,4-dimethoxyphenyl)-1-[2-(4-propylpiperazin-1-YL)ethyl]urea typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2,4-dimethoxyaniline and 4-propylpiperazine.
Formation of Intermediate: The aniline derivative undergoes a reaction with an isocyanate to form an intermediate urea derivative.
Final Product: The intermediate is then reacted with 4-propylpiperazine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways, optimized for yield and purity. This may include the use of automated reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-2,4-dimethoxyphenyl)-1-[2-(4-propylpiperazin-1-YL)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-2,4-dimethoxyphenyl)-1-[2-(4-propylpiperazin-1-YL)ethyl]urea would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Chloro-2,4-dimethoxyphenyl)-1-[2-(4-methylpiperazin-1-YL)ethyl]urea
- 3-(5-Chloro-2,4-dimethoxyphenyl)-1-[2-(4-ethylpiperazin-1-YL)ethyl]urea
Uniqueness
The unique structural features of 3-(5-Chloro-2,4-dimethoxyphenyl)-1-[2-(4-propylpiperazin-1-YL)ethyl]urea, such as the specific substitution pattern on the phenyl ring and the presence of the propyl group on the piperazine ring, may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
1-(5-chloro-2,4-dimethoxyphenyl)-3-[2-(4-propylpiperazin-1-yl)ethyl]urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29ClN4O3/c1-4-6-22-8-10-23(11-9-22)7-5-20-18(24)21-15-12-14(19)16(25-2)13-17(15)26-3/h12-13H,4-11H2,1-3H3,(H2,20,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSRMNLINCFAPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)CCNC(=O)NC2=CC(=C(C=C2OC)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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